2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzodiazepine and thiazole, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable diketone under acidic or basic conditions.
Thiazole Ring Introduction: The thiazole ring is introduced via a condensation reaction between a thioamide and a haloketone.
Final Coupling: The final step involves coupling the benzodiazepine core with the thiazole derivative using an acylation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine core, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the benzodiazepine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its benzodiazepine core, which is known for its affinity to certain receptors in the central nervous system.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the treatment of neurological disorders, given the known pharmacological activities of benzodiazepine derivatives.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core suggests potential binding to GABA (gamma-aminobutyric acid) receptors, which are involved in inhibitory neurotransmission in the brain. The thiazole ring may contribute to additional binding interactions or modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) which contain the thiazole ring and are essential in biological systems.
Uniqueness
What sets 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide apart is its combined structural features of both benzodiazepine and thiazole, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
This compound’s dual structural motifs could potentially lead to novel applications in various fields, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c][1,4]benzodiazepin-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H20N4O3S/c1-12-10-20-19(27-12)21-16(24)11-23-14-7-3-2-6-13(14)17(25)22-9-5-4-8-15(22)18(23)26/h2-3,6-7,10,15H,4-5,8-9,11H2,1H3,(H,20,21,24) |
InChI Key |
ANMYAWIPGYBIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.